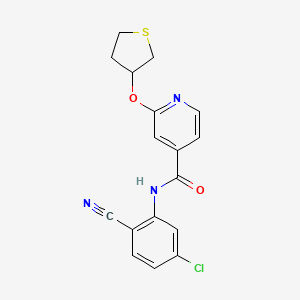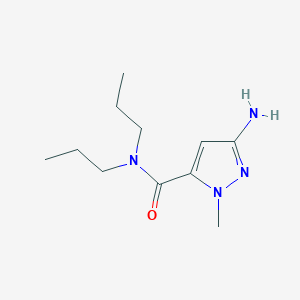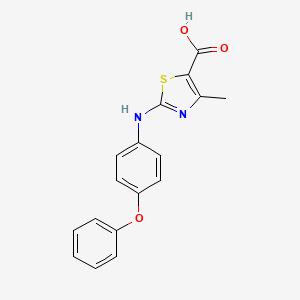![molecular formula C18H22BrNO2 B2970794 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol CAS No. 701217-14-3](/img/structure/B2970794.png)
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol is a chemical compound that features a bromonaphthalene moiety linked to a piperidine ring via a propanol chain
Preparation Methods
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 6-bromonaphthalene and piperidine.
Formation of Intermediate: The bromonaphthalene is first reacted with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: This intermediate is then coupled with piperidine under specific conditions to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Chemical Reactions Analysis
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol can be compared with other similar compounds:
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: This compound lacks the piperidine ring and has different chemical properties and applications.
1-[(6-Chloronaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol: The substitution of bromine with chlorine alters the reactivity and potential biological activities.
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(morpholin-4-yl)propan-2-ol: The replacement of piperidine with morpholine changes the compound’s interaction with biological targets.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c19-16-6-4-15-11-18(7-5-14(15)10-16)22-13-17(21)12-20-8-2-1-3-9-20/h4-7,10-11,17,21H,1-3,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYPZNCTTLUDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)
![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B2970715.png)
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)


![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)
![(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium](/img/structure/B2970725.png)
![3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine](/img/structure/B2970726.png)
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2970730.png)

